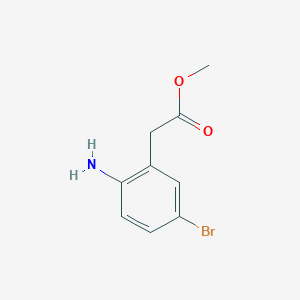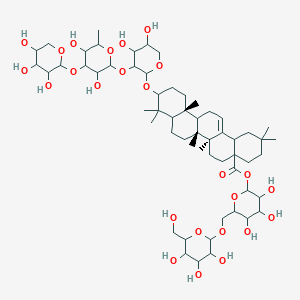
Foetoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Foetoside C is a triterpene glycoside isolated from the epigeal part of the plant Thalictrum foetidum L. (Ranunculaceae). It is a complex molecule with a structure that includes oleanolic acid and multiple sugar moieties. This compound has garnered interest due to its potential biological activities and its presence in traditional medicinal plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Foetoside C is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the epigeal parts of Thalictrum foetidum using solvents, followed by purification through chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability and scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Foetoside C can undergo various chemical reactions, including hydrolysis, which breaks down the glycosidic bonds to yield oleanolic acid and sugar components. It may also participate in oxidation and reduction reactions, although specific details on these reactions are limited .
Common Reagents and Conditions: The hydrolysis of this compound typically involves acidic or enzymatic conditions to cleave the glycosidic bonds. Common reagents for such reactions include hydrochloric acid or specific glycosidases .
Major Products Formed: The primary products formed from the hydrolysis of this compound are oleanolic acid and various sugars such as glucose, xylose, rhamnose, and arabinose .
Aplicaciones Científicas De Investigación
Foetoside C has been studied for its potential antineoplastic activity, making it a candidate for cancer research. It has shown promising results in inhibiting the growth of certain cancer cells in mammalian models .
Mecanismo De Acción
The exact mechanism of action of Foetoside C is not fully understood. it is believed to exert its effects through interactions with cellular membranes and proteins, potentially disrupting cellular processes in cancer cells. The molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds: Foetoside C is part of a group of triterpene glycosides found in Thalictrum species. Similar compounds include thalicoside A and cyclofoetoside B, which also exhibit biological activities .
Uniqueness: What sets this compound apart from its analogs is its specific glycosidic structure, which may contribute to its unique biological activities. The presence of multiple sugar moieties linked to oleanolic acid distinguishes it from other triterpene glycosides .
Propiedades
Número CAS |
94483-11-1 |
|---|---|
Fórmula molecular |
C58H94O25 |
Peso molecular |
1191.3 g/mol |
Nombre IUPAC |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,6bR,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H94O25/c1-24-34(62)45(81-48-41(69)35(63)27(60)21-74-48)44(72)50(77-24)82-46-36(64)28(61)22-75-51(46)80-33-12-13-55(6)31(54(33,4)5)11-14-57(8)32(55)10-9-25-26-19-53(2,3)15-17-58(26,18-16-56(25,57)7)52(73)83-49-43(71)40(68)38(66)30(79-49)23-76-47-42(70)39(67)37(65)29(20-59)78-47/h9,24,26-51,59-72H,10-23H2,1-8H3/t24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,55-,56+,57+,58?/m0/s1 |
Clave InChI |
BGKLFKHHSFCDKC-KPHKKTKMSA-N |
SMILES isomérico |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
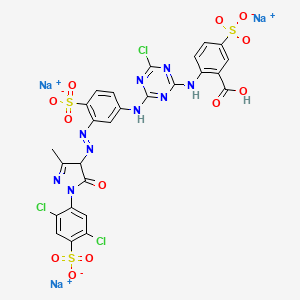



![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
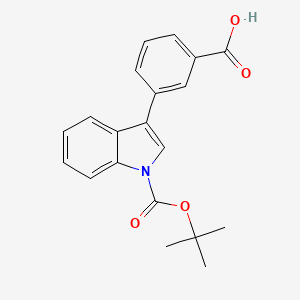
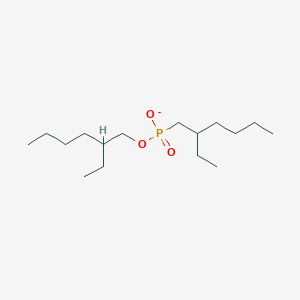
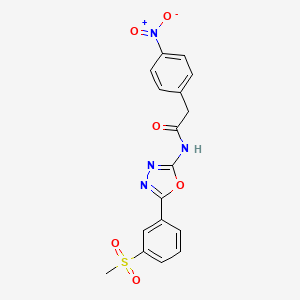
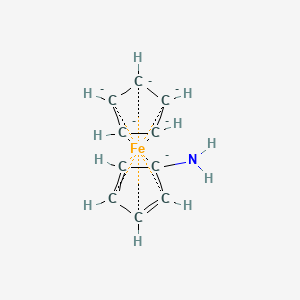
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)

